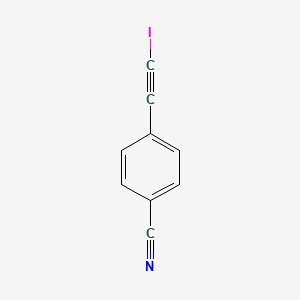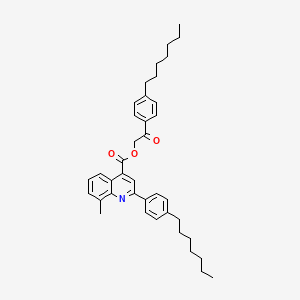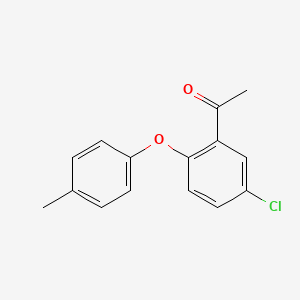
4-(Iodoethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodoethynyl)benzonitrile: is an organic compound with the molecular formula C9H4IN and a molecular weight of 253.04 g/mol It is characterized by the presence of an iodoethynyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodoethynyl)benzonitrile typically involves the iodination of ethynylbenzonitrile. One common method includes the reaction of ethynylbenzonitrile with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Iodoethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling, where the iodoethynyl group reacts with terminal alkynes to form conjugated systems.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Catalysts such as palladium complexes are used along with bases like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
Chemistry: 4-(Iodoethynyl)benzonitrile is used as a building block in organic synthesis. Its ability to undergo coupling reactions makes it valuable for constructing complex organic molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form conjugated systems.
Mécanisme D'action
The mechanism of action of 4-(Iodoethynyl)benzonitrile depends on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
- 1-(2-Iodoethynyl)-4-nitrobenzene
- 4-Fluoro-(2-iodoethynyl)benzene
- 4-Methoxy-(2-iodoethynyl)benzene
Comparison: 4-(Iodoethynyl)benzonitrile is unique due to the presence of both the iodoethynyl group and the nitrile group. This combination imparts distinct reactivity and binding properties compared to similar compounds. For instance, the nitrile group can participate in additional interactions, such as hydrogen bonding, which can influence the compound’s overall behavior in chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H4IN |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
4-(2-iodoethynyl)benzonitrile |
InChI |
InChI=1S/C9H4IN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
Clé InChI |
KNQRZBKHDZOMMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CI)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)

![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)









![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)
